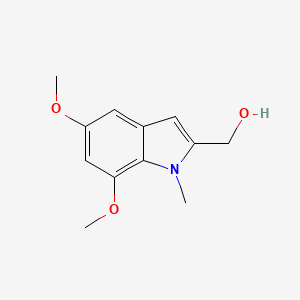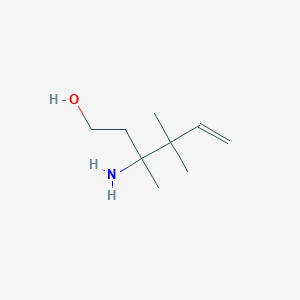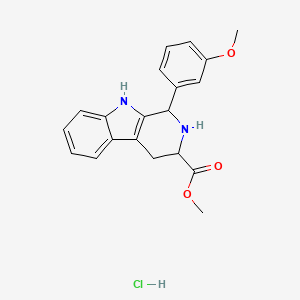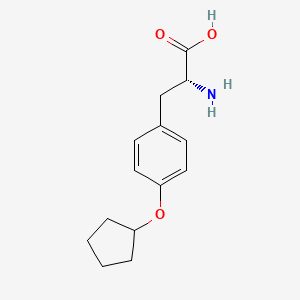![molecular formula C9H11N3 B13031561 {2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the desired positions. One common method involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolo[2,3-b]pyridine core . Subsequent substitution reactions introduce the methyl and methanamine groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of FGFRs by binding to their active sites, thereby blocking downstream signaling pathways such as the PI3K/AKT/mTOR pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pexidartinib: A kinase inhibitor with a similar pyrrolo[2,3-b]pyridine core.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: Another compound with a related structure used in medicinal chemistry.
Uniqueness
{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-2-8-3-7(4-10)5-11-9(8)12-6/h2-3,5H,4,10H2,1H3,(H,11,12) |
Clave InChI |
BMRROMFUWOPCPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CN=C2N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,4S,9bS)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13031508.png)
![4-[3-(Trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B13031521.png)
![6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13031528.png)


![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)


![(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13031556.png)


![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)
